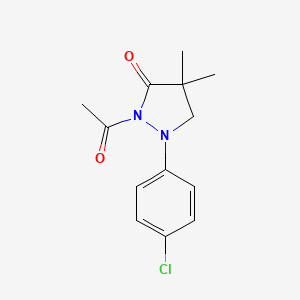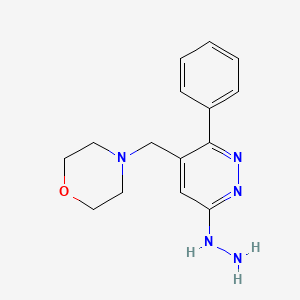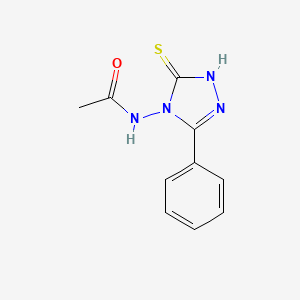
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by the presence of an iodine atom at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the iodination of 9-oxo-9,10-dihydroacridine-4-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective iodination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group at the 9th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Sodium borohydride in an alcoholic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium.
Major Products Formed
Substitution Reactions: Formation of 6-amino or 6-thio derivatives.
Reduction Reactions: Formation of 9-hydroxy derivatives.
Oxidation Reactions: Formation of more oxidized acridine derivatives.
Applications De Recherche Scientifique
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The iodine atom enhances the compound’s ability to form stable complexes with biomolecules, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Lacks the iodine atom at the 6th position.
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a bromine atom instead of iodine.
6-Chloro-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a chlorine atom instead of iodine.
Uniqueness
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form stable complexes with biomolecules, making it more effective in various applications compared to its bromine and chlorine analogs.
Propriétés
Numéro CAS |
86611-62-3 |
|---|---|
Formule moléculaire |
C14H8INO3 |
Poids moléculaire |
365.12 g/mol |
Nom IUPAC |
6-iodo-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H8INO3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,(H,16,17)(H,18,19) |
Clé InChI |
UPVSWPJPWVOUAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)

![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)







![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
